molecular formula C12H22N2O4 B2364362 tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate CAS No. 1387936-82-4

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate

Cat. No.: B2364362
CAS No.: 1387936-82-4
M. Wt: 258.318
InChI Key: GQVNRHPGXNCYJJ-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H22N2O4 . It is a derivative of carbamate and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate group, and a 4-carbamoyloxan-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dimethylformamide.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives with additional oxygen functionalities, while reduction may produce simpler carbamate derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamate derivatives in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

  • tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate
  • tert-butyl (4-methylpiperidin-4-yl)carbamate

Comparison: this compound is unique due to its specific structure, which includes a 4-carbamoyloxan-4-yl moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties. For example, the presence of the oxan ring can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(13)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVNRHPGXNCYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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